6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride
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Overview
Description
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a bromine atom at the 6th position of the isoquinoline ring and a carboxylic acid group at the 1st position, with the hydrochloride salt form enhancing its solubility and stability. Tetrahydroisoquinolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride typically involves the following steps:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 6th position.
Carboxylation: The brominated intermediate is then subjected to carboxylation, often using carbon dioxide under high pressure or through the use of carboxylating agents like carbonyl diimidazole.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient bromination and carboxylation. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced isoquinoline derivatives.
Substitution: Nucleophilic substitution
Biological Activity
6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid hydrochloride (CAS Number: 1260637-73-7) is a compound belonging to the tetrahydroisoquinoline class of alkaloids. This class is known for its diverse biological activities, including neuroprotective and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationship (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H11BrClNO2. It features a bromine atom at the 6-position of the isoquinoline ring and a carboxylic acid functional group. The compound is typically presented as a white solid with a purity of 95% .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of tetrahydroisoquinoline derivatives. For instance, compounds similar to 6-bromo derivatives have shown significant activity against various bacteria and fungi. A study demonstrated that certain tetrahydroisoquinoline analogs exhibit inhibitory effects on New Delhi metallo-beta-lactamase (NDM-1), an enzyme associated with antibiotic resistance .
Compound | Activity | Reference |
---|---|---|
6-Bromo-1,2,3,4-tetrahydroisoquinoline | Inhibits NDM-1 | |
Other THIQ analogs | Antibacterial |
Neuroprotective Effects
The neuroprotective properties of tetrahydroisoquinolines have been investigated in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant effects. Specifically, 6-bromo derivatives have been noted for their ability to protect neuronal cells from oxidative stress .
Anti-HIV Activity
Compounds derived from tetrahydroisoquinolines have also been explored for their antiviral properties. A study reported that certain analogs displayed significant inhibition of HIV-1 integrase with IC50 values in the low micromolar range . This suggests potential therapeutic applications in HIV treatment.
Structure-Activity Relationship (SAR)
The biological activity of tetrahydroisoquinoline derivatives is closely linked to their structural features. The presence of halogens (such as bromine) and specific functional groups can enhance their pharmacological profiles. For example, modifications at the 1 or 3 positions can significantly impact the compound's efficacy against various pathogens and its neuroprotective capabilities .
Case Studies
Several studies have focused on the synthesis and biological evaluation of 6-bromo derivatives:
- Synthesis and Evaluation : A recent study synthesized several 6-bromo derivatives and evaluated their antimicrobial activity against resistant bacterial strains. Results showed that some compounds exhibited potent activity comparable to standard antibiotics .
- Neuroprotection : Another investigation assessed the neuroprotective effects of 6-bromo-1,2,3,4-tetrahydroisoquinoline in a mouse model of Parkinson's disease. The compound demonstrated significant neuroprotection by reducing dopaminergic neuron loss .
Properties
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2.ClH/c11-7-1-2-8-6(5-7)3-4-12-9(8)10(13)14;/h1-2,5,9,12H,3-4H2,(H,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IARLQQJKOKORBN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1C=C(C=C2)Br)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80696248 |
Source
|
Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260637-73-7 |
Source
|
Record name | 6-Bromo-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80696248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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